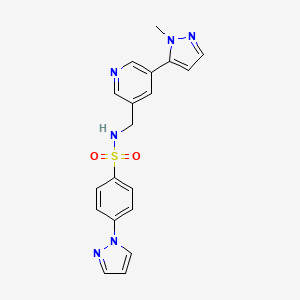
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including pyrazole and pyridine rings, which are known for their biological activity. The molecular formula is C17H19N5O2S, with a molecular weight of approximately 367.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S |
| Molecular Weight | 367.43 g/mol |
| CAS Number | 2309340-77-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes:
- Inhibition of Kinases : Similar compounds have shown potential in inhibiting Aurora kinases, which play a critical role in cell division and cancer progression.
- Antimicrobial Activity : Research indicates that derivatives of benzenesulfonamide exhibit significant antileishmanial activity against Leishmania infantum and L. amazonensis, suggesting that this compound may also possess similar properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:
- Cell Line Studies : Compounds similar to this compound have been evaluated against various cancer cell lines, including MCF7 (breast cancer), SF-268 (CNS cancer), and NCI-H460 (lung cancer). These studies reported GI50 values indicating effective growth inhibition at micromolar concentrations .
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Antimicrobial Activity
The compound's derivatives have been tested for their efficacy against Leishmania species:
- In Vitro Studies : The IC50 values for selected derivatives were found to be significantly lower than those of standard treatments like pentamidine, indicating a favorable therapeutic profile with reduced cytotoxicity .
| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
|---|---|---|
| Compound A | 0.059 | 0.070 |
| Compound B | 0.065 | 0.072 |
Study on Antileishmanial Activity
A study focused on the synthesis and evaluation of various pyrazole-based benzenesulfonamides demonstrated promising results against leishmaniasis:
- Synthesis : The compounds were synthesized using multi-step organic reactions involving hydrazine derivatives.
- Biological Evaluation : The synthesized compounds were tested for their antileishmanial activity against promastigote forms of L. infantum and L. amazonensis. The best-performing compounds exhibited IC50 values comparable to established treatments but with lower cytotoxicity towards mammalian cells .
Propiedades
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-24-19(7-9-21-24)16-11-15(12-20-14-16)13-23-28(26,27)18-5-3-17(4-6-18)25-10-2-8-22-25/h2-12,14,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEDWZKOYMTQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














